N-(2,5-difluorophenyl)-N'-(2-ethylphenyl)urea
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Overview
Description
N-(2,5-difluorophenyl)-N’-(2-ethylphenyl)urea is an organic compound that belongs to the class of ureas. This compound is characterized by the presence of two aromatic rings, one substituted with fluorine atoms at the 2 and 5 positions, and the other with an ethyl group at the 2 position. Ureas are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their ability to form hydrogen bonds and interact with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-difluorophenyl)-N’-(2-ethylphenyl)urea typically involves the reaction of 2,5-difluoroaniline with 2-ethylphenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of N-(2,5-difluorophenyl)-N’-(2-ethylphenyl)urea can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: N-(2,5-difluorophenyl)-N’-(2-ethylphenyl)urea can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding urea derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, ether, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide, and methanol.
Major Products Formed:
Oxidation: Urea derivatives with oxidized functional groups.
Reduction: Amine derivatives.
Substitution: Substituted urea compounds with different functional groups replacing the fluorine atoms.
Scientific Research Applications
N-(2,5-difluorophenyl)-N’-(2-ethylphenyl)urea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with biological targets and modulate their activity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,5-difluorophenyl)-N’-(2-ethylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
N-(2,5-difluorophenyl)-N’-(2-ethylphenyl)urea can be compared with other urea derivatives, such as:
N-phenyl-N’-(2-ethylphenyl)urea: Lacks the fluorine atoms, which may result in different chemical reactivity and biological activity.
N-(2,5-difluorophenyl)-N’-(phenyl)urea: Lacks the ethyl group, which may affect its solubility and interaction with biological targets.
N-(2,5-difluorophenyl)-N’-(2-methylphenyl)urea: Contains a methyl group instead of an ethyl group, which may influence its chemical and biological properties.
The uniqueness of N-(2,5-difluorophenyl)-N’-(2-ethylphenyl)urea lies in the combination of the fluorine atoms and the ethyl group, which can modulate its chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,5-difluorophenyl)-3-(2-ethylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N2O/c1-2-10-5-3-4-6-13(10)18-15(20)19-14-9-11(16)7-8-12(14)17/h3-9H,2H2,1H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KILDDABAUQNOMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)NC2=C(C=CC(=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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